

Synthesis of Desethyl Gildenafil reference standards

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Compound of Interest

Compound Name: Desethyl Gildenafil

Cat. No.: B1155265

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Application Note: Synthesis and Characterization of **Desethyl Gildenafil** Reference Standards

Abstract & Strategic Context

The rapid proliferation of phosphodiesterase-5 (PDE-5) inhibitor analogues in adulterated dietary supplements presents a moving target for forensic analysis.[1] Gildenafil, often structurally identified as the N-ethyl piperazine analogue of Sildenafil (also known as Homosildenafil), is a frequent adulterant.[1]

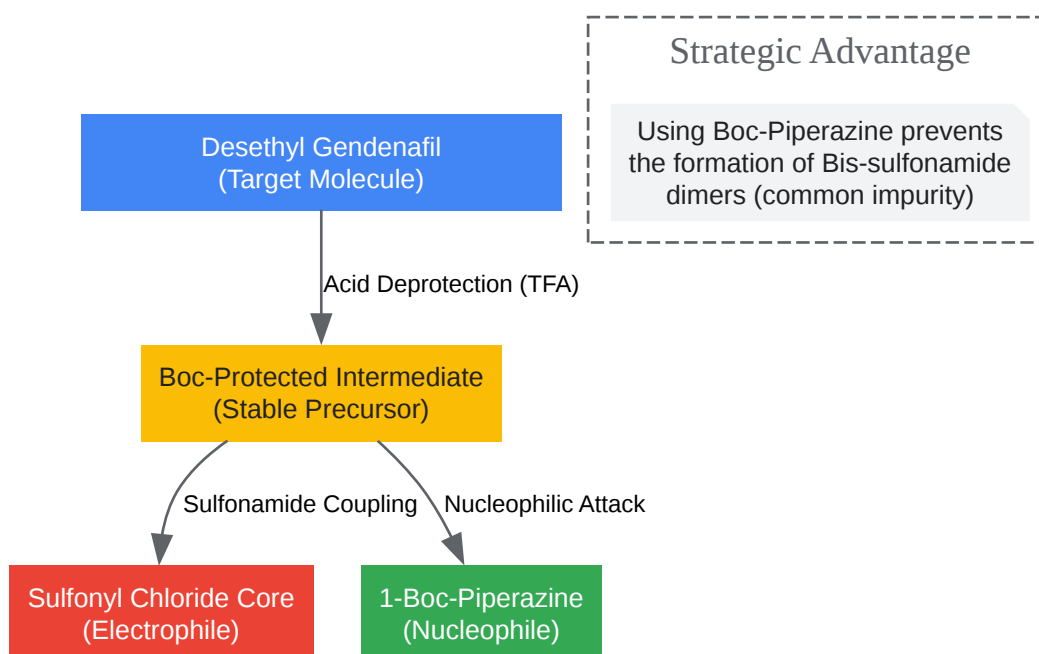
To accurately quantify Gildenafil and study its metabolic profile, laboratories require high-purity reference standards of its primary metabolites.[1] **Desethyl Gildenafil** (specifically **N-desethyl sildenafil**) represents the primary metabolic product formed by the oxidative dealkylation of the piperazine ring.[1] Notably, due to the structural homology, **N-desethyl sildenafil** is chemically identical to N-desmethyl sildenafil (Nor-sildenafil).[1]

This guide details a convergent, self-validating synthetic protocol for **Desethyl Gildenafil**. Unlike direct coupling methods that often yield bis-sulfonamide impurities, this protocol utilizes a Boc-protection strategy to ensure regiospecificity and high purity (>99.5%) suitable for LC-MS/MS quantification.[1]

Chemical Identity & Retrosynthesis

Target Molecule: **Desethyl Gildenafil** (Nor-sildenafil) IUPAC Name: 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Molecular Formula: C₂₁H₂₈N₆O₄S Molecular Weight: 460.55 g/mol [1]

Retrosynthetic Logic: The synthesis disconnects at the sulfonamide bond. The pyrazolopyrimidinone core (Sulfonyl Chloride Intermediate) is coupled with a mono-protected piperazine to prevent dimerization, followed by controlled deprotection.[1]



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Figure 1: Retrosynthetic strategy highlighting the Boc-protection pathway to avoid dimerization. [1][2][3][4][5][6][7][8][9][10]

Materials & Safety Protocols

Critical Reagents:

- Core Intermediate: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride (CAS: 139755-82-1).[1] Note: Commercially available or synthesized via chlorosulfonation of the pyrazolopyrimidinone precursor.

- Amine Source: 1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate) – Crucial for mono-substitution.[1]
- Solvents: Dichloromethane (DCM, Anhydrous), Trifluoroacetic acid (TFA).[1]
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Safety Hazards:

- Sulfonyl Chloride Core: Corrosive and moisture sensitive. Hydrolyzes to the sulfonic acid if exposed to ambient humidity. Handle in a desiccated glovebox or under inert atmosphere.
- TFA: Highly corrosive.[1] Use a fume hood.

Detailed Experimental Protocol

Phase 1: Regioselective Sulfonamide Coupling

Objective: Synthesize the N-Boc protected **Desethyl Gendenaflil** intermediate.

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Boc-piperazine (1.2 equivalents, 6.5 mmol) in anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (3.0 equivalents, 16.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
- Coupling: Slowly add the Sulfonyl Chloride Core (1.0 equivalent, 5.3 mmol) portion-wise over 15 minutes.
 - Expert Insight: Adding the solid chloride to the amine solution (reverse addition) prevents localized high concentrations of the electrophile, minimizing side reactions.
- Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.
- Monitoring: Monitor via TLC (System: DCM/MeOH 95:5). The starting sulfonyl chloride ($R_f \sim 0.8$) should disappear, and a new spot (Boc-intermediate, $R_f \sim 0$.[1]5) should appear.
- Workup:

- Wash the reaction mixture with water (2 x 50 mL) to remove TEA salts.
- Wash with saturated brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄.
- Concentrate in vacuo to yield the crude Boc-**Desethyl Gendenafil** as an off-white foam.[1]

Phase 2: Deprotection & Isolation

Objective: Remove the Boc group to release the secondary amine (**Desethyl Gendenafil**).

- Dissolution: Dissolve the crude foam from Phase 1 in DCM (20 mL).
- Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.
- Reaction: Stir at Room Temperature for 2 hours. CO₂ gas evolution will be observed.[1]
 - Validation: LC-MS should show a mass shift of -100 Da (Loss of Boc).[1]
- Quenching: Carefully pour the reaction mixture into a chilled saturated NaHCO₃ solution (100 mL). Stir until pH is neutral/basic (pH ~8).
 - Critical Step: Ensure the pH is basic to keep the piperazine in its free base form for extraction.
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). (DCM can be used, but EtOAc often yields cleaner separation for this specific polarity).[1]
- Purification:
 - The crude product often precipitates as a white solid upon concentration.
 - Recrystallization: Dissolve in minimum hot Ethanol and add water dropwise until turbid. Cool to 4°C overnight.[1][8]
 - Alternative: Flash Chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Analytical Validation (QC Standards)

To certify the material as a Reference Standard, it must meet the following criteria.

A. Mass Spectrometry (LC-MS/MS)

The loss of the ethyl group (relative to Gendenafile) or methyl group (relative to Sildenafil) results in the free piperazine.[1]

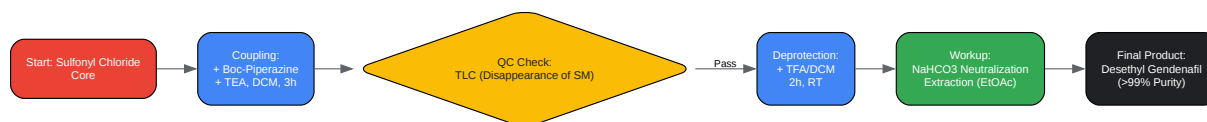
Parameter	Value	Notes
Parent Ion [M+H] ⁺	461.2 m/z	Consistent with C ₂₁ H ₂₈ N ₆ O ₄ S
Fragment 1	311.1 m/z	Cleavage of sulfonamide bond (Core ion)
Fragment 2	283.1 m/z	Further loss of ethylene/propyl from core
Fragment 3	99.1 m/z	Protonated Piperazine ring (Diagnostic for Desethyl)

B. NMR Spectroscopy (¹H-NMR, 400 MHz, DMSO-d₆)

Key diagnostic signals confirming the structure:

- Absence of N-Ethyl/Methyl: No triplet/quartet typical of N-ethyl (Gendenafile) or singlet typical of N-methyl (Sildenafil) on the piperazine nitrogen.[1]
- Piperazine Protons: Two multiplets at δ 2.70–2.85 ppm (4H) and δ 3.10–3.25 ppm (4H).[1]
The upfield shift of the 2,6-piperazine protons confirms the secondary amine.
- Propyl Group: Triplet at δ 0.92 (3H), Multiplet at δ 1.72 (2H), Triplet at δ 2.75 (2H).[1]
- Ethoxy Group: Triplet at δ 1.35 (3H), Quartet at δ 4.15 (2H).[1]

C. Process Workflow Diagram



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Figure 2: Step-by-step synthesis and validation workflow.

Troubleshooting & Expert Tips

- **Bis-Sulfonylation:** If you observe a mass peak at ~800+ Da, you likely used free piperazine or insufficient Boc-piperazine.[1] Solution: Strictly use N-Boc-piperazine.[1]
- **Hydrolysis of Core:** If the Sulfonyl Chloride core is old, it converts to the Sulfonic Acid (M+H 462, but acidic). Solution: Treat the core with Thionyl Chloride (SOCl₂) to regenerate the Sulfonyl Chloride before coupling.
- **Solubility:** The **Desethyl Gildenafil** free base is less soluble in organic solvents than the parent Gildenafil. Use a DCM/MeOH mixture for transfers if precipitation occurs.

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